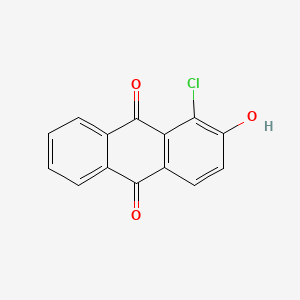

1-Chloro-2-hydroxyanthracene-9,10-dione

説明

Structure

3D Structure

特性

CAS番号 |

6471-81-4 |

|---|---|

分子式 |

C14H7ClO3 |

分子量 |

258.65 g/mol |

IUPAC名 |

1-chloro-2-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H7ClO3/c15-12-10(16)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H |

InChIキー |

AHOIPAPKEUPTON-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)Cl |

製品の起源 |

United States |

Spectroscopic and Advanced Analytical Characterization of 1 Chloro 2 Hydroxyanthracene 9,10 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific NMR data for 1-Chloro-2-hydroxyanthracene-9,10-dione is not available in the searched scientific literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Experimental ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for this compound, are not publicly documented.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Experimental ¹³C NMR spectral data for this compound, which would confirm the carbon skeleton and the chemical environment of each carbon atom, is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Data from 2D NMR experiments, which are essential for unambiguous assignment of proton and carbon signals and for elucidating the connectivity within the molecule, have not been reported for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

A documented IR spectrum with specific absorption frequencies for the functional groups (hydroxyl, carbonyl, C-Cl, aromatic C-H, and C=C) of this compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Vis absorption spectrum for this compound, including specific λmax values that would provide insight into its electronic transitions and the extent of conjugation, has not been found in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Experimental mass spectrometry data, which would confirm the molecular weight and provide characteristic fragmentation patterns for this compound, is not publicly available.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation and purity evaluation of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and separating it from potential impurities or related compounds. The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analyte between the two phases.

For substituted anthraquinones, reversed-phase HPLC is a commonly employed method. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with the addition of an acid like formic acid to improve peak shape and resolution.

A typical HPLC analysis of this compound would involve dissolving the compound in a suitable organic solvent and injecting it into the HPLC system. The components of the sample are then separated on the column, and their elution is monitored by a detector, commonly a UV-Vis or photodiode array (PDA) detector. The resulting chromatogram displays peaks corresponding to each separated compound, with the area of each peak being proportional to its concentration. The purity of the target compound can be determined by calculating the relative area of its peak compared to the total area of all peaks in the chromatogram.

The following interactive data table outlines a hypothetical set of HPLC conditions that could be used for the analysis of this compound, based on methods for similar anthraquinone (B42736) derivatives.

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detector | PDA or UV-Vis at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents typical starting conditions for method development and may require optimization for specific samples.

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two key thermal analysis methods used to characterize the stability and phase transitions of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This technique is highly effective for determining the melting point, glass transitions, and other phase changes of a material. For a crystalline solid like this compound, DSC analysis would reveal a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature, and the area under the peak is proportional to the heat of fusion.

The DSC thermogram of a pure sample of this compound is expected to show a single, sharp melting endotherm. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point. The thermal behavior of substituted anthraquinones can be influenced by the nature and position of the substituents on the anthraquinone core.

Below is an interactive data table presenting hypothetical DSC data for this compound, based on the analysis of similar compounds.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 210 | 215 | 95 |

This data is illustrative and represents a plausible thermal profile for this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This analysis provides valuable information about the thermal stability and decomposition profile of a compound. A TGA curve plots the percentage of initial mass remaining against temperature.

For this compound, a TGA experiment would indicate the temperature at which the compound begins to decompose. The thermal stability of anthraquinone derivatives is generally high due to their aromatic structure. ufba.brresearchgate.net However, the substituents can affect the decomposition temperature. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The resulting TGA curve would show a stable baseline until the onset of decomposition, at which point a significant loss of mass would be observed.

The following interactive data table summarizes hypothetical TGA data for this compound, reflecting the expected thermal stability for this class of compounds.

| Parameter | Value |

| Onset of Decomposition (Tonset) | > 250 °C |

| Temperature at 5% Mass Loss (Td5) | ~ 270 °C |

| Atmosphere | Nitrogen |

| Heating Rate | 10 °C/min |

This table provides an estimated thermal decomposition profile for this compound.

Chemical Reactivity and Advanced Derivatization of 1 Chloro 2 Hydroxyanthracene 9,10 Dione Analogues

Reactivity of the Halogen Moiety (Chlorine) in Anthracene-9,10-diones

The chlorine atom on the anthracene-9,10-dione scaffold is a versatile handle for introducing new carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions. libretexts.org These reactions have become indispensable tools in modern organic synthesis. researchgate.netyoutube.com

Suzuki-Miyaura Coupling: Chloroanthraquinones have been shown to undergo facile Suzuki-Miyaura cross-coupling reactions with substituted phenylboronic acids. researchgate.net This reaction, catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], allows for the formation of a new C-C bond, replacing the chlorine with an aryl group. researchgate.netresearchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The stability, low toxicity, and commercial availability of boronic acids make this a widely used method. organic-chemistry.org The use of a base is required to activate the organoboron compound. libretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: The synthesis of carbon-nitrogen bonds can be achieved via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of aryl halides with amines. wikipedia.orglibretexts.org This reaction has significantly expanded the possibilities for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org The process typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.comorganic-chemistry.org Several generations of catalyst systems have been developed to improve the scope and efficiency of this transformation, allowing for the coupling of a wide variety of amines, including primary and secondary amines, with aryl chlorides. wikipedia.orgjk-sci.comresearchgate.net Even ammonia (B1221849) equivalents can be used to furnish primary anilines. wikipedia.orgorganic-chemistry.org

The table below summarizes representative palladium-catalyzed cross-coupling reactions on chloroanthraquinone analogues.

| Reaction Type | Reactants | Catalyst/Ligand | Base | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Chloroanthraquinone, Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Phenylanthraquinone | researchgate.net |

| Suzuki-Miyaura Coupling | 1,4-Dichloroanthraquinone, 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | 1,4-Bis(4-methoxyphenyl)anthraquinone | researchgate.net |

| Buchwald-Hartwig Amination | Aryl Chloride, Primary/Secondary Amine | Pd(0) complex, Bulky Phosphine Ligand | NaOt-Bu, K₂CO₃, or Cs₂CO₃ | Aryl Amine | jk-sci.com |

| Buchwald-Hartwig Amination | Aryl Chloride, Ammonia Equivalent (e.g., Benzophenone Imine) | Pd Catalyst | Strong Base | Primary Arylamine (after hydrolysis) | wikipedia.org |

Chemical Transformations of the Hydroxyl Group in Anthracene-9,10-diones

The hydroxyl group in hydroxyanthraquinones is a key functional group that can be readily derivatized. dnu.dp.uawikipedia.org Its transformations typically involve reactions like etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson etherification. researchgate.net This reaction involves deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. For example, 8-dihydroxyanthraquinone can be reacted with (3-bromopropyl)trimethylammonium bromide in an etherification process. researchgate.net Reductive etherification of hydroxybenzaldehydes to their corresponding isopropyl ethers can also be achieved using specific catalysts in isopropanol. osti.gov

Esterification: Phenolic hydroxyl groups can be converted to esters by reaction with acylating agents like acid chlorides or anhydrides. These phenolic esters are important intermediates for further transformations, such as the Fries rearrangement. wikipedia.orgbyjus.com

Electrophilic and Nucleophilic Substitution Reactions on the Anthracene-9,10-dione Core

The reactivity of the aromatic rings in the anthracene-9,10-dione core is significantly influenced by the two electron-withdrawing carbonyl groups. colab.ws

Nucleophilic Aromatic Substitution: In contrast to electrophilic substitution, the electron-deficient nature of the anthraquinone (B42736) ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly when strong electron-withdrawing groups are present. The Smiles rearrangement is a prominent example of an intramolecular SNAr reaction that has been observed in anthraquinone systems. manchester.ac.uk

Rearrangement Reactions within Functionalized Anthracene-9,10-diones

Functionalized anthracene-9,10-diones can undergo several types of rearrangement reactions, leading to significant structural modifications.

Fries and Photo-Fries Rearrangement: The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com An acyl group from the ester migrates to the aromatic ring, typically favoring the ortho and para positions relative to the hydroxyl group. byjus.comorganic-chemistry.org The regioselectivity can be controlled by reaction conditions such as temperature and solvent polarity. byjus.com A photochemical variant, the Photo-Fries rearrangement, proceeds via a radical mechanism and can also yield ortho and para products. wikipedia.orgsigmaaldrich.com For a derivative of 1-chloro-2-hydroxyanthracene-9,10-dione, esterification of the hydroxyl group followed by a Fries rearrangement could introduce an acyl group at the 3-position.

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.orgresearchgate.net It involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule. manchester.ac.uk For the reaction to proceed, the migrating aromatic ring must be activated by electron-withdrawing groups, a condition met by the anthraquinone core. manchester.ac.ukwikipedia.org Photo-induced Smiles rearrangements have also been reported for anthraquinone derivatives. acs.org A related reaction is the Truce-Smiles rearrangement, which can proceed without the need for an activated aromatic system if a sufficiently strong nucleophile is used. wikipedia.org

Selective Functionalization Strategies for Multi-Substituted Anthracene-9,10-diones

The synthesis of complex, multi-substituted anthracene-9,10-diones requires strategies that allow for the selective functionalization of specific positions. researchgate.net This involves leveraging the differential reactivity of the existing functional groups and directing the regioselectivity of new substitutions.

Chemoselectivity: The distinct chemical nature of the chloro and hydroxyl groups on the this compound backbone allows for selective reactions. For instance, the chlorine atom can be selectively targeted for palladium-catalyzed cross-coupling reactions under conditions that leave the hydroxyl group untouched. researchgate.net Conversely, the hydroxyl group can be protected, for example as a methoxy (B1213986) ether, allowing for transformations elsewhere on the molecule, followed by deprotection.

Regioselectivity: The directing effects of the existing substituents are crucial for controlling the position of new functional groups introduced via electrophilic or nucleophilic substitution. While the anthraquinone core is generally deactivated towards electrophilic attack, the combined directing effects of the chloro and hydroxyl groups would need to be considered for any potential substitution. colab.ws More predictably, the selective modification of the chlorine at C-1 or the hydroxyl group at C-2 provides a reliable method for building molecular complexity. For example, annulation, the fusion of an additional ring to the anthraquinone scaffold, has been used to create novel heterocyclic systems with unique properties. researchgate.net Developing selective routes to poly-substituted anthracene (B1667546) derivatives is key to accessing functionalized compounds that are otherwise difficult to prepare. beilstein-journals.org

Mechanistic Insights into this compound's Molecular Interactions

Detailed mechanistic investigations into the molecular interactions of this compound are multifaceted, encompassing its binding with biological macromolecules, enzymatic inhibition, structure-activity relationships, and cellular pathway modulations. This article delineates the current understanding of these interactions based on available scientific research.

Mechanistic Investigations of 1 Chloro 2 Hydroxyanthracene 9,10 Dione Molecular Interactions

While direct studies on 1-Chloro-2-hydroxyanthracene-9,10-dione are limited, research on analogous anthraquinone (B42736) structures provides a foundational understanding of its potential molecular behaviors.

The planar aromatic structure of anthracene-9,10-diones facilitates their interaction with biological macromolecules. This class of compounds is known to intercalate with DNA, a mechanism central to their biological activity. The specific binding and recognition of this compound within biological systems are areas requiring further dedicated research.

Anthraquinone derivatives have been extensively studied for their interactions with various enzymes, offering insights into the potential mechanisms of this compound.

Research on structurally similar compounds, such as 1-amino-4-chloro-2-methylanthracene-9,10-dione, has demonstrated potent inhibition of Cytochrome P450 enzymes. nih.govacs.orgnih.gov For instance, this analogue showed significant inhibitory activity against P450 1A1 and P450 1A2. nih.govacs.orgnih.gov It acts as a mechanism-based inhibitor for these enzymes, which involves the formation of a reactive intermediate during metabolism that covalently binds to the enzyme. nih.govacs.org The kinetics of this inhibition have been characterized by specific KI and kinactivation values. nih.govacs.orgnih.gov Docking studies suggest that the binding mode within the enzyme's active site is crucial for the observed potency and selectivity. nih.govacs.orgnih.gov

Table 1: Inhibitory Activity of an Anthraquinone Analogue against Cytochrome P450 Enzymes

| Compound | Enzyme | IC50 (µM) | KI (µM) | kinactivation (min-1) |

|---|---|---|---|---|

| 1-Amino-4-chloro-2-methylanthracene-9,10-dione | P450 1A1 | 0.40 acs.orgnih.gov | 5.38 nih.govacs.org | 1.57 nih.govacs.org |

Anthracene-9,10-diones are recognized as inhibitors of DNA topoisomerases. nih.govnih.gov These enzymes are critical for managing DNA topology during replication and transcription. The inhibitory mechanism typically involves the stabilization of a covalent complex between DNA and the topoisomerase enzyme, leading to DNA strand breaks. nih.govnih.gov While specific studies on this compound are not detailed in the provided context, related aza-anthracene-9,10-diones have been shown to induce topoisomerase II-mediated DNA cross-linking. nih.gov Docking studies with other substituted 1-hydroxyanthraquinones indicate an intercalative mode of binding with DNA topoisomerase. nih.gov

Phosphoglycerate mutase 1 (PGAM1) is a key enzyme in the glycolytic pathway and a target for cancer therapy. nih.govnih.govresearchgate.net Anthraquinone derivatives have been identified as inhibitors of PGAM1. nih.govresearchgate.net The structure-activity relationship studies of these derivatives suggest that specific substitutions on the anthraquinone scaffold are crucial for their inhibitory potency. nih.govresearchgate.net For instance, modifications at certain positions can lead to a significant decrease in activity, highlighting the importance of the substitution pattern for effective enzyme inhibition. nih.govresearchgate.net

The biological activity of anthracene-9,10-diones is highly dependent on the nature and position of their substituents. nih.govnih.govresearchgate.net

For Cytochrome P450 Inhibition: SAR studies on emodin (B1671224) analogues revealed that the presence of an amino group at position 1 and a methyl group at position 2 can contribute to mechanism-based inhibition. acs.org The specific arrangement of substituents influences the potency and selectivity of inhibition towards different P450 isoforms. nih.govacs.orgnih.gov

For PGAM1 Inhibition: Studies on anthraquinone derivatives targeting PGAM1 have shown that substituents on the scaffold are essential for maintaining potency. nih.govresearchgate.net For example, a 3-sulfonamide substituent was found to be important, while modifications of the hydroxyl group of alizarin (B75676) led to a sharp decrease in potency. nih.govresearchgate.net

For Anticancer Activity: The cytotoxicity of 1-hydroxyanthraquinones is greatly influenced by substituents at the C-2 and C-4 positions. nih.gov The introduction of aryl groups at these positions through cross-coupling reactions has yielded compounds with potent activity against various cancer cell lines. nih.gov

While specific in vitro studies on the cellular mechanistic pathways of this compound are not available in the provided search results, the general mechanisms of related compounds involve the induction of apoptosis and cell cycle arrest. nih.gov For example, 1-hydroxy-4-phenyl-anthraquinone was shown to induce cell cycle arrest at the sub-G1 phase in DU-145 prostate cancer cells, which is indicative of apoptosis induction. nih.gov The ability of anthracene-9,10-diones to inhibit key enzymes like DNA topoisomerase and PGAM1 contributes to their effects on cellular proliferation and survival. nih.govnih.gov

In-Depth Analysis of this compound Reveals Limited Data on Specific Molecular Interactions

Following an extensive review of scientific literature, detailed mechanistic investigations into the specific molecular interactions of the chemical compound this compound are not available in the public domain. While the broader class of anthraquinone and anthracene-9,10-dione derivatives has been the subject of numerous studies for their potential therapeutic properties, research focusing specifically on the 1-Chloro-2-hydroxy variant and its effects on cellular processes is notably absent from the reviewed sources.

General research on related anthraquinone compounds indicates a variety of biological activities. These studies often explore mechanisms such as the ability of these compounds to intercalate with DNA, which can disrupt DNA replication and transcription processes. Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death, a critical process in cancer research. The generation of reactive oxygen species (ROS), which can lead to cellular damage, is another area of investigation for some molecules within this class.

However, for the specific compound, this compound, there is no available data pertaining to the following outlined areas of molecular interaction:

Computational and Theoretical Studies of 1 Chloro 2 Hydroxyanthracene 9,10 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of 1-Chloro-2-hydroxyanthracene-9,10-dione. These calculations can predict various molecular properties that are crucial for determining its chemical behavior.

Key electronic properties determined through these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For anthracene (B1667546) derivatives, functionalization at different positions can subtly alter these energy levels, thereby tuning the molecule's electronic behavior. nih.gov

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Significance | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Influenced by the electron-donating hydroxy group. |

| LUMO Energy | Indicates electron-accepting ability | Influenced by the electron-withdrawing chloro and dione (B5365651) groups. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | Expected to be moderately reactive due to the combination of substituents. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for electrophilic and nucleophilic attack | Negative potential near oxygen and chlorine atoms; positive potential near hydrogens. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). This method is instrumental in drug discovery and molecular biology.

For this compound, molecular docking can be used to predict its binding affinity and mode of interaction with various protein targets. Anthraquinone (B42736) derivatives are known to interact with enzymes like topoisomerases and kinases. nih.gov Docking simulations place the ligand into the binding site of a protein and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. Studies on similar chloro-substituted compounds have demonstrated specific binding interactions with amino acid residues such as aspartate, cysteine, and leucine (B10760876) within protein tyrosine kinase receptors. researchgate.net

Table 2: Potential Protein Interactions for this compound

| Interaction Type | Key Functional Groups Involved | Potential Amino Acid Partners |

|---|---|---|

| Hydrogen Bonding | Hydroxy (-OH), Carbonyl (C=O) | Serine, Threonine, Aspartate, Glutamate |

| Halogen Bonding | Chloro (-Cl) | Electron-rich residues (e.g., backbone carbonyls) |

| π-π Stacking | Anthracene ring system | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Aromatic rings | Leucine, Isoleucine, Valine, Alanine |

The planar aromatic structure of anthracene-9,10-dione derivatives makes them prime candidates for intercalation into DNA. nih.govnih.gov This process involves the insertion of the planar molecule between the base pairs of the DNA double helix. Molecular docking simulations can model this interaction, providing insights into the preferred binding sites and the stability of the resulting ligand-DNA complex. Such studies on related compounds have helped to understand the rules governing DNA sequence specificity. nih.gov The simulations can reveal crucial hydrogen bonds and van der Waals contacts between the ligand and the DNA base pairs, explaining the mechanism of action for many anthraquinone-based anticancer agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in molecular descriptors (e.g., hydrophobicity, electronic properties, steric effects) affect a compound's activity, QSAR models can predict the efficacy of new, unsynthesized molecules.

For a series of anthracene-9,10-dione derivatives, a QSAR model could be developed to optimize their properties, such as anticancer activity. The model would use calculated descriptors for this compound and its analogs to correlate structural features with biological outcomes, guiding the design of more potent and selective compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into conformational flexibility and the stability of ligand-receptor complexes. rsc.org

For this compound, MD simulations can:

Analyze Conformational Flexibility: Assess the rotational freedom of the hydroxy group and any slight puckering of the anthracene core.

Study Binding Dynamics: Simulate the ligand bound to a protein or DNA target to evaluate the stability of the interaction, observe conformational changes in the receptor, and calculate binding free energies. rsc.org

These simulations use force fields like GAFF, CHARMM, or OPLS to describe the potential energy of the system, allowing for the qualitative and quantitative analysis of molecular motions and interactions. rsc.org

Semi-Empirical Molecular Orbital Methods for Anthracene-9,10-dione Derivatives

Semi-empirical molecular orbital methods provide a faster alternative to ab initio quantum chemical calculations for large molecules. wikipedia.org These methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but use empirical parameters to simplify and speed up the calculations. wikipedia.orgscispace.commpg.de This approach allows for the inclusion of some electron correlation effects. wikipedia.org

For anthracene-9,10-dione derivatives, these methods are useful for:

Rapid Screening: Quickly calculating properties like heats of formation, dipole moments, and ionization potentials for a large number of related compounds. wikipedia.org

Geometry Optimization: Providing reasonable initial structures for more computationally expensive high-level calculations.

Studying Large Systems: Investigating interactions in larger biological systems where ab initio methods would be too costly.

While their results can be less accurate if the molecule is very different from those used in the parameterization database, semi-empirical methods remain a valuable tool in the computational chemist's arsenal (B13267) for studying complex organic molecules. wikipedia.orgmpg.de

Applications of 1 Chloro 2 Hydroxyanthracene 9,10 Dione in Specialized Research Fields

Materials Science Applications

Role as Additives in Lignin (B12514952) Degradation ProcessesAnthraquinones can act as catalysts in the delignification of wood pulp during papermaking processes. They participate in redox cycles that facilitate the breakdown of lignin. While the role of the parent compound, anthraquinone (B42736), is well-established, the influence of specific substitutions, such as the chloro and hydroxyl groups in 1-Chloro-2-hydroxyanthracene-9,10-dione, on the efficiency and mechanism of lignin degradation is a subject for potential specialized research but is not currently detailed in available literature.

In analytical chemistry, molecules with distinct spectroscopic properties can be developed into valuable tools.

Analytical Chemistry Applications

Use as Chromatographic Standards and Derivatization Agents

There is no available scientific literature that describes the use of this compound as a chromatographic standard or as a derivatization agent. While various reagents are employed for the derivatization of amines and other compounds to facilitate chromatographic analysis, the specific application of this compound for such purposes has not been documented.

Coordination Chemistry and Ligand Design

The development of chiral ligands and crown ethers incorporating the this compound moiety has not been reported in the scientific literature. While research exists on the synthesis of chiral ligands and crown ethers from other aromatic frameworks, and even some containing a general anthracene (B1667546) unit, there are no specific examples that utilize this compound as a building block for these supramolecular structures. rsc.org

Studies on Metal Complex Formation

While dedicated research focusing exclusively on the metal complex formation of this compound is not extensively documented in publicly available scientific literature, the principles of coordination chemistry and studies on analogous hydroxyanthraquinone derivatives provide a strong basis for understanding its potential in this area. Hydroxyanthraquinones are well-recognized for their ability to form stable complexes with a variety of metal ions, a property that underpins their application in diverse fields, including analytical chemistry and materials science.

The structure of this compound features a hydroxyl group (-OH) at the C2 position and a carbonyl group (C=O) at the C1 position, which together form a potential bidentate chelation site. This arrangement allows the molecule to act as a ligand, donating a pair of electrons from the deprotonated hydroxyl oxygen and the carbonyl oxygen to a central metal ion, resulting in the formation of a stable five-membered chelate ring.

The presence of the electron-withdrawing chloro group at the C1 position is expected to influence the acidity of the adjacent hydroxyl group and the electron density of the carbonyl oxygen. This substitution could potentially affect the stability and spectroscopic properties of the resulting metal complexes compared to unsubstituted 2-hydroxyanthracene-9,10-dione.

Research on similar hydroxyanthraquinone derivatives has shown the formation of complexes with various transition metal ions such as copper(II), iron(III), nickel(II), and zinc(II). The stoichiometry of these complexes can vary, with common metal-to-ligand ratios being 1:1, 1:2, and 1:3. The formation of these complexes is often accompanied by a distinct color change, a characteristic that has been historically utilized in the development of dyes and pigments.

The characterization of such metal complexes typically involves a range of spectroscopic and analytical techniques, including:

UV-Visible Spectroscopy: To monitor the changes in the electronic absorption spectra upon complexation and to determine the stoichiometry of the complexes.

Infrared (IR) Spectroscopy: To identify the coordination sites by observing the shifts in the vibrational frequencies of the C=O and O-H groups upon binding to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.

X-ray Crystallography: To determine the precise three-dimensional structure of the metal complexes in the solid state, providing detailed information on bond lengths, bond angles, and coordination geometry.

While specific experimental data for this compound is not available, the table below summarizes findings for the closely related parent compound, 2-hydroxyanthracene-9,10-dione, and other analogous hydroxyanthraquinones to provide a comparative context for its expected behavior.

| Ligand | Metal Ion | Coordination Site | Technique | Key Findings |

|---|---|---|---|---|

| 2-Hydroxyanthracene-9,10-dione (Analogous Compound) | Transition Metals (General) | Ortho-hydroxycarbonyl | Theoretical | Expected to form stable chelate complexes. |

| 1-Hydroxyanthraquinone | Copper(II) | Peri-hydroxycarbonyl | Spectroscopic and pH-metric | Forms stable complexes, with the coordination influencing the electronic structure. nih.gov |

| Hydroxyanthraquinone Derivatives | Iron(III), Copper(II) | Varies with substitution | UV-Vis and NMR Spectroscopy | Chelating ability is influenced by the nature and position of substituents on the anthraquinone ring. |

The study of metal complexes of this compound and its derivatives remains a promising area for future research, with potential applications in catalysis, sensor technology, and the development of new materials with tailored electronic and optical properties.

Future Research Directions and Emerging Paradigms for 1 Chloro 2 Hydroxyanthracene 9,10 Dione

Development of Novel and Sustainable Synthetic Routes

While classical methods like Friedel-Crafts acylation and subsequent functional group manipulations have been the cornerstone of anthraquinone (B42736) synthesis, future efforts must pivot towards more efficient and environmentally benign strategies. dnu.dp.ua The development of novel synthetic pathways for 1-Chloro-2-hydroxyanthracene-9,10-dione is a critical first step in enabling broader research and application.

Key areas for future synthetic research include:

Catalytic Processes: Exploring transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could provide highly efficient and modular routes to substituted anthraquinones. nih.gov The use of novel catalysts, such as Mo-V-P heteropoly acids, has shown promise in diene synthesis approaches to the anthraquinone core. researchgate.net

Biomimetic and Biocatalytic Synthesis: Nature synthesizes the anthraquinone core via polyketide pathways. nih.govnih.gov Future research could explore engineered enzymatic cascades or whole-cell biocatalysis to construct the this compound molecule, offering high selectivity and reducing the reliance on harsh chemical reagents. acs.org

Flow Chemistry and Process Optimization: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could streamline its production and facilitate the rapid generation of analogues for screening.

Domino and Multicomponent Reactions: Designing elegant one-pot reactions where multiple bonds are formed in a single, orchestrated sequence can significantly improve synthetic efficiency. researchgate.net Applying such strategies could drastically shorten the synthetic route to the target molecule.

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| Catalytic Cross-Coupling | High efficiency, modularity, access to diverse analogues | Organometallic Chemistry |

| Biomimetic/Biocatalytic | High selectivity, sustainability, mild reaction conditions | Synthetic Biology, Enzymology |

| Flow Chemistry | Scalability, safety, precise process control | Chemical Engineering |

| Domino Reactions | Step economy, reduced waste, increased complexity | Organic Synthesis |

Advanced Spectroscopic and Imaging Characterization Techniques

A thorough understanding of a molecule's structure, dynamics, and interactions within complex environments is paramount. While standard techniques like NMR and IR spectroscopy provide foundational data, advanced methods are needed to probe the nuanced behavior of this compound. nih.govtandfonline.comtandfonline.com

Future characterization efforts should incorporate:

Computational Spectroscopy: Integrating Density Functional Theory (DFT) calculations with experimental vibrational spectroscopy (FT-IR, Raman) can provide highly accurate assignments of spectral features and insights into molecular geometry and electronic structure. tandfonline.comtandfonline.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap MS can be used not only for precise mass determination but also for metabolite identification and studying the compound's fate in biological systems.

Advanced NMR Techniques: Two-dimensional and solid-state NMR experiments can elucidate complex structures and intermolecular interactions, particularly with biological macromolecules like proteins or DNA.

Fluorescence Imaging: Given that many anthraquinone derivatives are fluorescent, advanced imaging techniques could be a powerful tool. nih.govcardiff.ac.uk Super-resolution microscopy could visualize the compound's subcellular localization, while fluorescence lifetime imaging (FLIM) could report on its local environment and binding interactions in living cells.

Positron Emission Tomography (PET): For in vivo studies, radiolabeling this compound could enable PET imaging to track its distribution, target engagement, and pharmacokinetics non-invasively, a technique increasingly used in oncology research. iu.edu

Rational Design of Highly Selective Analogues with Tunable Activities

The specific substitution pattern of this compound—a halogen and a hydroxyl group—provides a template for rational drug design. The goal is to create analogues with enhanced potency, improved selectivity for a specific biological target, and fine-tuned physicochemical properties. The anthraquinone core serves as a valuable scaffold for such modifications. nih.govnih.gov

Future design paradigms will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chloro and hydroxy substituents, as well as adding new functional groups at other positions on the anthraquinone core, will be essential. nih.gov This allows for the mapping of chemical structures to biological activities, identifying key features for potency and selectivity.

Computational and Molecular Modeling: In silico techniques such as molecular docking can predict how analogues bind to specific protein targets, like kinases or topoisomerases. nih.govnih.gov Molecular dynamics simulations can further explore the stability and dynamics of these interactions, guiding the design of more effective binders.

Privileged Scaffold Decoration: Leveraging the known bioactivity of the anthraquinone core, researchers can "decorate" it with various functional groups to target new biological pathways or to create multifunctional agents.

Combinatorial Chemistry: The generation of focused libraries of related compounds can accelerate the discovery of leads with optimized properties. nih.gov

Exploration of New Mechanistic Pathways and Biological Targets

The biological activity of anthraquinones is diverse, with many derivatives known to interact with DNA, inhibit key enzymes like topoisomerases, or generate reactive oxygen species. nih.govnih.gov A key future direction is to determine if this compound acts through these known mechanisms or possesses novel biological targets and pathways.

Research should focus on:

Target Deconvolution: Employing chemoproteomics and other unbiased screening methods to identify the direct protein binding partners of the compound in cells. This can uncover unexpected targets and mechanisms of action.

Cellular Pathway Analysis: Using transcriptomics (RNA-seq) and proteomics to understand the global cellular response to treatment with the compound, revealing which signaling pathways are modulated.

Beyond Cancer: While many anthraquinones are studied as anticancer agents, their scaffold is also relevant for antimicrobial, anti-inflammatory, and neuroprotective applications. mdpi.comresearchgate.net Screening this compound against a broader range of disease models, such as those for Alzheimer's disease or bacterial infections, could reveal new therapeutic potential. mdpi.com

Enzymatic Interactions: Investigating the compound's potential as an inhibitor or modulator of enzymes beyond the usual suspects. For example, its structure could make it a candidate for inhibiting kinases, phosphatases, or metabolic enzymes.

Integration with Artificial Intelligence and Machine Learning in Compound Design

The convergence of chemistry and artificial intelligence (AI) is revolutionizing drug discovery and materials science. nih.gov For this compound, AI and machine learning (ML) can dramatically accelerate research and development.

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing data for other anthraquinones to predict the biological activity, toxicity (in silico ADMET), and physicochemical properties of novel, hypothetical analogues of this compound before they are synthesized. nih.gov

Generative Models: AI can be used to design entirely new molecules based on the this compound scaffold, optimized for specific properties like binding affinity to a target or drug-like characteristics.

Retrosynthesis Prediction: AI tools can propose novel and efficient synthetic routes for the compound and its derivatives, potentially identifying more sustainable or cost-effective pathways.

Image Analysis: Machine learning can be applied to analyze high-content imaging data from cell-based assays, providing an unbiased and quantitative assessment of the compound's phenotypic effects.

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling | Forecast activity and toxicity of new analogues | Reduce synthesis of ineffective compounds |

| Generative Design | Create novel molecules with desired properties | Accelerate lead optimization |

| Retrosynthesis | Propose efficient synthetic pathways | Improve sustainability and reduce costs |

| High-Content Image Analysis | Quantify cellular phenotypic changes | Provide unbiased insights into mechanism of action |

Expanding Applications in Emerging Technologies and Interdisciplinary Research

The unique electronic and redox properties of the anthraquinone core suggest that the applications of this compound could extend far beyond medicine. colab.ws Interdisciplinary research is key to unlocking this potential.

Emerging areas for exploration include:

Organic Electronics: Anthraquinone derivatives are being investigated for use in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and as components in redox flow batteries for large-scale energy storage. colab.wsnih.gov The specific electronic properties imparted by the chloro and hydroxy groups could be advantageous in these applications.

Chemosensors: The anthraquinone scaffold can be incorporated into larger molecular systems designed to detect specific ions or molecules through changes in color or fluorescence. cardiff.ac.uk This could lead to new analytical tools for environmental monitoring or medical diagnostics.

Photodynamic Therapy (PDT): As photosensitizers, some quinones can generate cytotoxic reactive oxygen species upon light irradiation, a property harnessed in PDT for cancer treatment.

Advanced Materials: Functionalized anthraquinones can serve as monomers for creating novel polymers or as building blocks for metal-organic frameworks (MOFs) with unique catalytic or gas-storage properties. colab.ws

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。